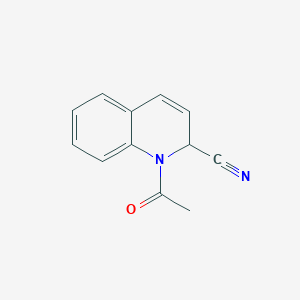
3-Chloro-5-(isopentyloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(isopentyloxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields, including medicinal chemistry and agrochemicals . The compound’s structure consists of a pyridazine ring substituted with a chlorine atom at the third position and an isopentyloxy group at the fifth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(isopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with isopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopentyloxy group . The general reaction scheme is as follows:
3-Chloropyridazine+IsopentanolBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(isopentyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of 3-amino-5-(isopentyloxy)pyridazine or 3-thio-5-(isopentyloxy)pyridazine.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-5-(isopentyloxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Used in studies to understand enzyme interactions and molecular recognition processes.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(isopentyloxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(methoxy)pyridazine
- 3-Chloro-5-(ethoxy)pyridazine
- 3-Chloro-5-(propoxy)pyridazine
Comparison
3-Chloro-5-(isopentyloxy)pyridazine is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
1346698-37-0 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-5-(3-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-7(2)3-4-13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
CYVMFXRCYIQQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
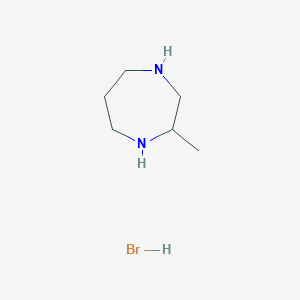
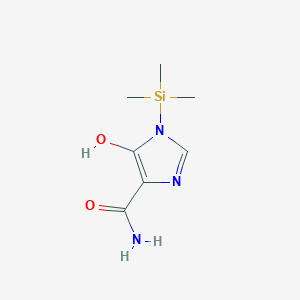
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
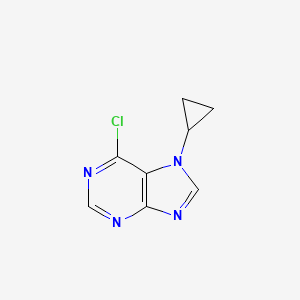
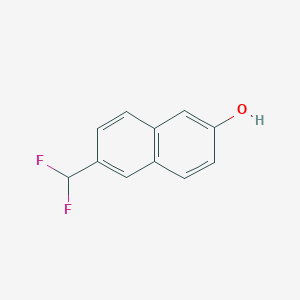
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

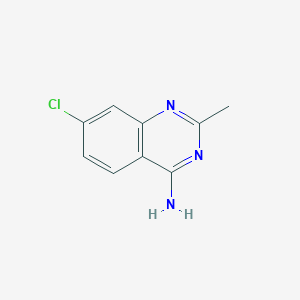
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)
